molecular formula C22H25N3O2 B11110776 N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]hexanamide

N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]hexanamide

Cat. No.: B11110776
M. Wt: 363.5 g/mol
InChI Key: UJIZNHIFRNPTDW-MQMIYIAFSA-N
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Description

N~1~-[4-({2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}carbonyl)phenyl]hexanamide is a complex organic compound characterized by its unique structure, which includes a hydrazino group, a phenyl ring, and a hexanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-({2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}carbonyl)phenyl]hexanamide typically involves the condensation of a hydrazine derivative with an aldehyde or ketone, followed by further functionalization. One common method includes the reaction of 4-aminobenzohydrazide with cinnamaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with hexanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-({2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}carbonyl)phenyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo compounds.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophiles such as bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Azo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N~1~-[4-({2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}carbonyl)phenyl]hexanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-[4-({2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}carbonyl)phenyl]hexanamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The hexanamide moiety can interact with hydrophobic pockets, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-({2-[(E,2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide
  • N-[4-({2-[(E,2E)-2-phenyl-2-propenylidene]hydrazino}carbonyl)phenyl]butanamide

Uniqueness

N~1~-[4-({2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}carbonyl)phenyl]hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hexanamide moiety differentiates it from similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

4-(hexanoylamino)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

InChI

InChI=1S/C22H25N3O2/c1-2-3-5-12-21(26)24-20-15-13-19(14-16-20)22(27)25-23-17-8-11-18-9-6-4-7-10-18/h4,6-11,13-17H,2-3,5,12H2,1H3,(H,24,26)(H,25,27)/b11-8+,23-17+

InChI Key

UJIZNHIFRNPTDW-MQMIYIAFSA-N

Isomeric SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C=C/C2=CC=CC=C2

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

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